![molecular formula C21H22N6O5 B1669970 Deazaminopterin CAS No. 18921-68-1](/img/structure/B1669970.png)
Deazaminopterin
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Overview
Description
Deazaminopterin, also known as 10-propargyl-10-deazaaminopterin, is a synthetic antifolate compound. It is structurally related to methotrexate, a well-known chemotherapeutic agent. This compound has shown superior antitumor efficacy in various preclinical models, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deazaminopterin involves multiple steps, starting with the preparation of key intermediates such as 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. This intermediate is then subjected to peptide formation and ester hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as thermal analysis, IR spectroscopy, and X-ray powder diffraction are employed to characterize the final product .
Chemical Reactions Analysis
Types of Reactions: Deazaminopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and reduce toxicity.
Common Reagents and Conditions: Common reagents used in these reactions include methanol, chloroform, and dichloromethane. Reaction conditions such as temperature, pH, and solvent choice are carefully optimized to achieve the desired transformations .
Major Products: The major products formed from these reactions include various polymorphic forms of this compound, each with distinct physical and chemical properties. These polymorphs are characterized by techniques such as scanning electron microscopy and digital optical microscopy .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Deazaminopterin functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, this compound disrupts the folate metabolism pathway, leading to reduced nucleotide synthesis and ultimately inhibiting cancer cell growth. This mechanism is similar to that of methotrexate but with modifications that enhance its specificity and efficacy against certain cancer types.
Cancer Types Targeted
This compound has shown promise in treating various malignancies, including:
- Lymphoma
- Lung Cancer
- Bladder Cancer
- Breast Cancer
- Prostate Cancer
- Melanoma
Efficacy in Preclinical Studies
- Inhibition of Tumor Growth : In murine models, this compound demonstrated significant antitumor activity against the E0771 murine mammary tumor model. Studies indicated that it effectively inhibited tumor growth when administered alone or in combination with other chemotherapeutic agents such as gemcitabine .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with the p53 pathway, enhancing the apoptotic response in tumor cells that retain wild-type p53. This property is particularly relevant for tumors resistant to conventional therapies .
Treatment of Lymphoblastic Lymphomas
This compound has been investigated for its efficacy against lymphoblastic lymphomas, which arise from immature lymphoid progenitors. Clinical trials have shown promising results in reducing tumor burden and improving patient outcomes when used as part of combination therapy regimens .
Combination Therapies
The compound is often used in combination with other agents to enhance therapeutic efficacy:
- Co-administration with probenecid has been shown to significantly improve the effectiveness of this compound against solid tumors by enhancing drug bioavailability .
- In studies involving platinum-based chemotherapeutics, this compound demonstrated synergistic effects, potentially leading to improved outcomes for patients with advanced-stage cancers .
Summary of Research Findings
Mechanism of Action
Deazaminopterin exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for folate metabolism. This inhibition leads to the depletion of tetrahydrofolate, a cofactor required for the synthesis of nucleotides. As a result, DNA synthesis is disrupted, leading to cell death. This compound also exhibits high affinity for the reduced folate carrier-1 and folylpolyglutamate synthetase, enhancing its uptake and retention in tumor cells .
Comparison with Similar Compounds
- Methotrexate
- 10-ethyl-10-deazaaminopterin
- 10-methyl-10-deazaaminopterin
Comparison: Compared to methotrexate, deazaminopterin has shown greater antitumor effects in preclinical models. It also has a higher affinity for folate transporters and enzymes involved in folate metabolism, leading to increased intracellular accumulation and efficacy . The unique structural modifications in this compound, such as the propargyl group, contribute to its enhanced activity and reduced toxicity .
Properties
CAS No. |
18921-68-1 |
---|---|
Molecular Formula |
C21H22N6O5 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N6O5/c22-18-14-9-11(1-6-15(14)26-21(23)27-18)10-24-13-4-2-12(3-5-13)19(30)25-16(20(31)32)7-8-17(28)29/h1-6,9,16,24H,7-8,10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27) |
InChI Key |
IOLLERXPKZGYRA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deazaminopterin; CB 3702; CB-3702; CB3702; NCS 529860; NCS-529860; NCS529860; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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